molecular formula C14H12N2O4 B4163707 N-(2-hydroxy-4-nitrophenyl)-2-phenylacetamide

N-(2-hydroxy-4-nitrophenyl)-2-phenylacetamide

Cat. No.: B4163707
M. Wt: 272.26 g/mol
InChI Key: OEZLVXULIIZGTN-UHFFFAOYSA-N
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Description

N-(2-hydroxy-4-nitrophenyl)-2-phenylacetamide is a chemical compound that belongs to the class of nitrophenylacetamides. This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) on the phenyl ring, along with a phenylacetamide moiety. It is known for its potential bioactive properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-4-nitrophenyl)-2-phenylacetamide typically involves the nitration of 2-hydroxyphenylacetamide followed by the introduction of a phenyl group. One common method involves the reaction of 2-hydroxyphenylacetamide with nitric acid to introduce the nitro group at the 4-position of the phenyl ring. This is followed by the acylation of the resulting nitrophenyl compound with phenylacetyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-4-nitrophenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Aminophenylacetamide derivatives.

    Substitution: Alkoxy or amino-substituted phenylacetamides.

Scientific Research Applications

N-(2-hydroxy-4-nitrophenyl)-2-phenylacetamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-hydroxy-4-nitrophenyl)-2-phenylacetamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can lead to alterations in cellular pathways and gene expression, contributing to the compound’s bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-5-nitrophenyl)acetamide
  • N-(2-hydroxy-3-nitrophenyl)acetamide
  • N-(2-hydroxy-5-nitrosophenyl)acetamide

Uniqueness

N-(2-hydroxy-4-nitrophenyl)-2-phenylacetamide is unique due to the specific positioning of the nitro and hydroxyl groups on the phenyl ring, which can influence its reactivity and bioactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

N-(2-hydroxy-4-nitrophenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-13-9-11(16(19)20)6-7-12(13)15-14(18)8-10-4-2-1-3-5-10/h1-7,9,17H,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZLVXULIIZGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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